Diethyl 2,3-diisopropylsuccinate

Catalog No.
S1899805
CAS No.
33367-55-4
M.F
C14H26O4
M. Wt
258.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2,3-diisopropylsuccinate

Traditional phthalate donors face REACH restrictions and narrow molecular weight distribution (MWD). Diethyl 2,3-diisopropylsuccinate is a phthalate-free internal electron donor for Ziegler-Natta catalysts that delivers both regulatory compliance and broad MWD for high-melt-strength PP.

  • Broad MWD (~11.8) ensures excellent melt strength for pipe extrusion, thermoforming, and blown films.
  • High hydrogen response enables high MFR PP for thin-walled injection molding.
  • Rac-isomer provides high stereospecificity, yielding highly isotactic PP.
  • In stock for immediate global shipping with full documentation.

CAS Number

33367-55-4

Product Name

Diethyl 2,3-diisopropylsuccinate

IUPAC Name

diethyl 2,3-di(propan-2-yl)butanedioate

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

InChI

InChI=1S/C14H26O4/c1-7-17-13(15)11(9(3)4)12(10(5)6)14(16)18-8-2/h9-12H,7-8H2,1-6H3

InChI Key

WGFNXLQURMLAGC-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(C)C)C(C(C)C)C(=O)OCC

Canonical SMILES

CCOC(=O)C(C(C)C)C(C(C)C)C(=O)OCC

Synonyms

Diethyl 2,3-diisopropylsuccinate, 2,3-Diisopropylsuccinic acid diethyl ester, Diethyl 2,3-bis(1-methylethyl)succinate, rac-Diethyl 2,3-diisopropylsuccinate, Succinic acid, 2,3-bis(1-methylethyl)-, diethyl ester

Purity

≥98%

Package Size

1 g, 5 g

Diethyl 2,3-diisopropylsuccinate (CAS 33367-55-4) is a highly specialized, tetra-functionalized aliphatic diester that serves as a critical Internal Electron Donor (IED) in 4th and 5th generation Ziegler-Natta catalysts. Structurally characterized by a succinate backbone with two bulky isopropyl groups at the C2 and C3 positions, the molecule acts as a bidentate ligand that coordinates strongly to the active magnesium chloride (MgCl2) support [1]. This specific steric crowding forces a rigid conformation that tightly regulates the spatial environment of adjacent titanium catalytic sites. In industrial procurement, this compound is primarily sourced to manufacture phthalate-free, highly isotactic polypropylene (iPP), where it dictates both the stereospecificity of the polymerization and the macroscopic rheological properties of the resulting polymer [2].

Research Fit

Donor type Succinate-class internal electron donor for heterogeneous Ziegler–Natta propylene polymerization catalysts
Stereo chemistry rac/meso diastereomer ratio directly governs catalyst activity, isotacticity, and MWD breadth
Regulatory context Non-phthalate, non-SVHC donor supports REACH-compliant polypropylene catalyst development

Substituting Diethyl 2,3-diisopropylsuccinate with simpler aliphatic esters (e.g., diethyl succinate) or traditional aromatic donors (e.g., diisobutyl phthalate, DIBP) fundamentally compromises catalyst performance and regulatory compliance. Simple esters lack the severe steric hindrance provided by the dual isopropyl groups, leading to poor stereocontrol and unacceptably low isotacticity in the final polymer [1]. Conversely, while traditional phthalates provide adequate stereocontrol, they are increasingly restricted by global REACH regulations due to toxicity concerns, and they inherently produce polymers with a narrow molecular weight distribution (MWD) [2]. Furthermore, substituting with 1,3-diethers—another phthalate-free alternative—yields elevated catalytic output but fails to provide the broad MWD necessary for advanced extrusion processes. Therefore, procurement of this exact sterically hindered succinate is mandatory for achieving both regulatory compliance and the broad MWD required for high-melt-strength applications.

Substitution Risk

Phthalate donors
Stereoselectivity, hydrogen response, and MWD tuning profiles may not transfer directly to phthalate-based internal donors.
Other succinate analogs
Alkyl substitution pattern and stereochemistry (rac vs. meso) critically alter MgCl₂ binding geometry; similar CAS does not imply interchangeable performance.
Racemic vs. single enantiomer
Chiral induction capability in enantioselective polymerization is lost with racemic 2,3-DISE; enantiopure (−)-DIPS is required for optical activity studies.

Molecular Weight Distribution (MWD) Broadening for Processability

A defining industrial advantage of Diethyl 2,3-diisopropylsuccinate is its ability to significantly broaden the molecular weight distribution of polypropylene. In comparative polymerization studies, the racemic isomer of Diethyl 2,3-diisopropylsuccinate (rac-DISE) generated polypropylene with an MWD of 11.8. In contrast, traditional phthalate donors like di-n-butyl phthalate (DNBP) yielded a much narrower MWD of 7.4 [1]. This broadening is critical for improving the melt strength and strain hardening of the polymer during elongational extension.

Evidence DimensionMolecular Weight Distribution (MWD / Polydispersity Index)
Target Compound DataMWD = 11.8 (using rac-Diethyl 2,3-diisopropylsuccinate)
Comparator Or BaselineMWD = 7.4 (using Di-n-butyl phthalate, DNBP)
Quantified Difference59% broader molecular weight distribution with the succinate donor.
ConditionsPropylene polymerization using MgCl2-supported Ziegler-Natta catalysts.

A broader MWD is essential for manufacturers procuring resins for blown film, pipe extrusion, and thermoforming, as it prevents sagging and improves melt processability.

rac vs. meso 2,3-DISE
Head-to-head
rac: activity 58.1 kg·(g·h)⁻¹, MWD 11.8, I.I. 96.93%
meso: all values substantially lower; blended ratio degrades performance
rac diastereomer reported as activity-controlling stereoisomer; meso dilutes catalyst performance.
MgCl₂/TiCl₄ supported catalyst; bulk propylene polymerization; triethylaluminium cocatalyst.

Catalytic Activity Dependence on Diastereomeric Purity

The efficacy of Diethyl 2,3-diisopropylsuccinate is highly dependent on its stereochemistry, dictating that buyers must procure the correct diastereomeric ratio. Benchmarking reveals that the racemic form (rac-2,3-DISE) achieves a catalytic activity of 58.1 kg PP/g cat·h. Conversely, the meso-isomer exhibits significantly lower activity and yields a narrower MWD (7.0) [1]. This demonstrates that the specific spatial orientation of the isopropyl groups in the rac-isomer is required to optimally coordinate with the MgCl2 support and stabilize the active titanium centers.

Evidence DimensionPolymerization Activity
Target Compound Data58.1 kg PP/g cat·h (rac-Diethyl 2,3-diisopropylsuccinate)
Comparator Or BaselineLower activity and narrower MWD (7.0) for the meso-isomer
Quantified DifferenceSubstantially higher yield and broader MWD (11.8 vs 7.0) strictly tied to the rac-isomer.
ConditionsBench-scale propylene polymerization evaluating rac vs. meso IED configurations.

Procurement specifications must strictly define the rac/meso ratio, as only the rac-enriched compound delivers the high yield and broad MWD required for commercial viability.

Succinate vs. phthalate
Reported comparison
Succinate donor: higher activity, stereospecificity, Mw, Tm, isotactic index, broader MWD than phthalate reference across 4 external donors
Succinate donor supports higher catalyst performance ranking than phthalate in reported study.
Bulk propylene polymerization; four alkoxysilane external donors tested.

Enhanced Hydrogen Response for Melt Flow Rate (MFR) Control

Diethyl 2,3-diisopropylsuccinate imparts enhanced hydrogen sensitivity to Ziegler-Natta systems compared to legacy phthalate donors. When used in conjunction with advanced external electron donors (EEDs), this succinate allows for highly efficient chain transfer via hydrogen. This results in the ability to produce high Melt Flow Rate (MFR) polypropylene (e.g., >25 g/10 min) at lower hydrogen partial pressures in the reactor [1]. Phthalate-based systems typically exhibit poorer hydrogen response, requiring higher reactor pressures to achieve equivalent MFRs, which increases operational costs.

Evidence DimensionHydrogen Sensitivity / MFR Tunability
Target Compound DataHigh hydrogen response allowing MFR >25 g/10 min at standard H2 levels
Comparator Or BaselinePhthalate donors (e.g., DNBP) which exhibit comparatively poor hydrogen response
Quantified DifferenceSignificant reduction in required hydrogen concentration to achieve high MFR grades.
ConditionsPropylene polymerization with hydrogen as a chain-transfer agent.

High hydrogen sensitivity lowers reactor pressure requirements and reduces hydrogen gas consumption, directly lowering operational expenditures for polyolefin producers.

(−)-DIPS vs. phthalate
Head-to-head
Optical induction: (−)-DIPS 15–20% of metallocene benchmark; diethyl phthalate 0%
Enantiopure (−)-DIPS reported to support chiral induction in Ziegler–Natta polymerization; phthalate shows no induction.
Hexa-1,5-diene polymerization; ¹³C NMR and polarimetry characterization.
MWD tuning window
Reported ranking
Mw/Mn range 3.3–6.3 with succinate donor; isotacticity >96% maintained
Succinate donor provides widest reported MWD tuning window among four industrial donors tested.
Liquid propylene monomer; varied external donors and hydrogen partial pressure.
Novel EED synergy
Head-to-head
Succinate IED + novel cycloalkoxy silanes (ED1, ED2): higher MFR and lower Mw vs. CHMDMS
Succinate donor pairing with novel external donors reported to enhance hydrogen response window.
70 °C, 1 h, AlEt₃ cocatalyst, hydrogen present; GPC and MFR analysis.
Commercial purity
Specification review
Purity ≥95–98% across multiple vendors; GHS07 (H302, H315, H319, H335)
≥95% purity supported for reproducible catalyst synthesis in peer-reviewed literature.
Non-SVHC status simplifies supply-chain compliance vs. phthalate donors.

Phthalate-Free Polypropylene for Food and Medical Packaging

Because traditional phthalate-based electron donors are subject to stringent REACH restrictions, Diethyl 2,3-diisopropylsuccinate is a primary choice for synthesizing regulatory-compliant, medical-grade, and food-contact isotactic polypropylene. It maintains the high stereospecificity of legacy catalysts while completely eliminating toxic phthalate residues[1].

High Melt-Strength Resins for Pipe Extrusion and Blown Films

The exceptionally broad molecular weight distribution (MWD ~ 11.8) generated by the rac-isomer of this compound directly translates to enhanced melt strength and strain hardening. This makes it the mandatory internal donor for producing PP grades used in complex pipe extrusion, thermoforming, and blown film applications where polymer sagging must be prevented [2].

Injection Molding of Complex Geometries

Leveraging its excellent hydrogen response, this compound allows manufacturers to easily tune the polymer to achieve a high Melt Flow Rate (MFR). High MFR polypropylene is highly fluid in its molten state, making it highly suitable for the rapid injection molding of intricate, thin-walled plastic components without sacrificing structural rigidity [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Non-phthalate PP catalyst development
rac-2,3-DISE content and purity specification
Reproducible activity and isotacticity benchmarks
Broad-MWD PP grade tuning
Hydrogen sensitivity and external donor compatibility
Mw/Mn tuning without isotacticity loss
Enantioselective polymerization research
Single-enantiomer donor optical purity
Chiral induction verification in polymerization
Z-N catalyst mechanistic studies
Certified rac/meso ratio and purity
Donor–MgCl₂ binding mode reproducibility

XLogP3

3.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Explore Compound Types